2(3H)-Benzothiazolone, 4-chloro-3-ethyl- solubility in DMSO and methanol
2(3H)-Benzothiazolone, 4-chloro-3-ethyl- solubility in DMSO and methanol
An In-depth Technical Guide to the Solubility of 2(3H)-Benzothiazolone, 4-chloro-3-ethyl- in DMSO and Methanol
Executive Summary
The determination of a compound's solubility is a cornerstone of early-stage research and development, particularly in the pharmaceutical and agrochemical sectors. This guide provides a comprehensive technical overview of the solubility of 2(3H)-Benzothiazolone, 4-chloro-3-ethyl-, a heterocyclic compound of interest, in two common laboratory solvents: dimethyl sulfoxide (DMSO) and methanol. Due to the limited availability of public domain data for this specific derivative, this document emphasizes the fundamental principles and provides robust, field-proven experimental protocols to enable researchers to accurately determine its solubility. We will explore the theoretical underpinnings of solubility based on molecular structure, present detailed methodologies for both qualitative and quantitative assessment, and outline the necessary safety precautions for handling these materials.
Introduction: The Compound and the Challenge
2.1 The 2(3H)-Benzothiazolone Core Structure
The molecule of interest, 2(3H)-Benzothiazolone, 4-chloro-3-ethyl-, belongs to a class of heterocyclic compounds built upon the benzothiazolone scaffold. The parent compound, 4-chloro-2(3H)-benzothiazolone (CAS No: 39205-62-4), is recognized as a versatile chemical intermediate, serving as a critical building block in the synthesis of novel bioactive molecules, including potential antimicrobial agents, agrochemicals, and specialized dyes.[1] The addition of the 3-ethyl group modifies the compound's physicochemical properties, such as its polarity, molecular weight, and intermolecular interactions, which in turn directly influences its solubility profile.
2.2 The Critical Role of Solubility Data
In research settings, particularly in drug discovery pipelines, compounds are typically stored and assayed in solution. DMSO is a ubiquitous solvent due to its remarkable ability to dissolve a wide array of organic molecules, making it ideal for creating high-concentration stock solutions for high-throughput screening (HTS).[2] Methanol, a polar protic solvent, is also frequently used in analytical chemistry and as a co-solvent in various formulations. An accurate understanding of a compound's solubility is therefore paramount for:
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Compound Management: Ensuring the integrity and stability of stock solutions.[2]
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Assay Development: Preventing compound precipitation in aqueous assay buffers, which can lead to false-positive or false-negative results.
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Data Interpretation: Guaranteeing that biological activity is measured at the true, dissolved concentration.
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Formulation Science: Providing foundational data for the development of viable delivery systems.
Theoretical Framework: Predicting Solubility
The principle of "like dissolves like" provides a predictive framework for solubility. This principle states that substances with similar polarities and intermolecular forces are more likely to be miscible or soluble in one another.
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2(3H)-Benzothiazolone, 4-chloro-3-ethyl-: This molecule possesses a combination of polar and non-polar characteristics. The benzothiazolone core contains polar amide and thioether functionalities, capable of dipole-dipole interactions. The chlorine atom adds to the molecule's polarity. The ethyl group on the nitrogen atom introduces a degree of non-polar, hydrophobic character.
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Dimethyl Sulfoxide (DMSO): A highly polar, aprotic solvent. Its strong dipole moment makes it an excellent solvent for a wide range of polar organic compounds.[3]
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Methanol (MeOH): A polar, protic solvent. It can act as both a hydrogen bond donor and acceptor, readily dissolving compounds that can participate in hydrogen bonding.
Expert Projection: Based on its structure, 2(3H)-Benzothiazolone, 4-chloro-3-ethyl- is expected to exhibit good solubility in the highly polar DMSO. Its solubility in methanol is also anticipated to be significant, though potentially lower than in DMSO, as the efficiency of solvation will depend on the interplay between dipole-dipole interactions and hydrogen bonding.
Experimental Determination of Solubility
The following protocols provide a systematic approach to experimentally verify the solubility of the target compound.
4.1 Qualitative Solubility Assessment
This method offers a rapid and straightforward determination of approximate solubility, which is invaluable for initial screening and stock solution preparation. The objective is to visually determine if a compound dissolves completely at a specific concentration.
Experimental Protocol:
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Preparation: Dispense 1.0 mL of the test solvent (DMSO or Methanol) into a clean, dry, and clearly labeled glass vial.
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Compound Addition: Accurately weigh approximately 2 mg of 2(3H)-Benzothiazolone, 4-chloro-3-ethyl- and add it to the solvent. This corresponds to a target concentration of 2 mg/mL.
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Mixing: Cap the vial and vortex vigorously for 60 seconds.[4]
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Observation: Let the vial stand for 30 seconds and then visually inspect the solution against a light source.
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Classification:
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Soluble: The solution is completely clear with no visible solid particles.
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Partially Soluble: A significant portion of the solid has dissolved, but some particles remain. The solution may appear hazy.
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Insoluble: The majority of the solid material has not dissolved.[4]
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-
Documentation: Record the observations in a data log.
Caption: Workflow for qualitative solubility assessment.
4.2 Quantitative Solubility Determination: The Shake-Flask Method
The isothermal shake-flask method is the gold-standard for determining thermodynamic solubility. It involves creating a saturated solution at a constant temperature and then measuring the concentration of the dissolved solute.
Experimental Protocol:
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Preparation: Add an excess amount of 2(3H)-Benzothiazolone, 4-chloro-3-ethyl- to a vial containing a known volume of solvent (e.g., 5 mg in 1 mL of DMSO or Methanol). The presence of undissolved solid is essential to ensure saturation.
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Equilibration: Seal the vial tightly and place it on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C). Agitate the suspension for 24-48 hours to ensure that equilibrium between the solid and dissolved states is reached.
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Phase Separation: After equilibration, allow the vial to stand undisturbed for at least 1 hour to let the excess solid settle. To separate the saturated solution from the undissolved solid, filter the supernatant through a 0.45 µm syringe filter (ensure the filter material is compatible with the solvent) or centrifuge the vial at high speed (e.g., 10,000 x g for 10 minutes) and carefully collect the supernatant.
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Dilution: Accurately perform a serial dilution of the clear, saturated supernatant with the same solvent to bring the concentration within the linear range of the chosen analytical method.
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Quantification: Analyze the concentration of the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Visible Spectroscopy, against a standard curve prepared with known concentrations of the compound.
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Calculation: Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor. Report the final solubility in units of mg/mL or mol/L.
Caption: Workflow for quantitative solubility determination.
Data Presentation and Management
Systematic recording of experimental data is crucial for reproducibility and analysis.
Table 1: Qualitative Solubility Data Log
| Compound ID | Solvent | Temperature (°C) | Concentration (mg/mL) | Observation (Soluble/Partially/Insoluble) |
| CBET-001 | DMSO | 25 | 2.0 | |
| CBET-001 | Methanol | 25 | 2.0 |
Table 2: Quantitative Solubility Data Log
| Compound ID | Solvent | Temperature (°C) | Measured Concentration (mg/mL) | Standard Deviation | Solubility (mol/L) |
| CBET-001 | DMSO | 25 | |||
| CBET-001 | Methanol | 25 |
Safety and Handling
Proper safety precautions must be observed when handling 2(3H)-Benzothiazolone, 4-chloro-3-ethyl- and the associated solvents. While a specific Safety Data Sheet (SDS) for the 3-ethyl derivative is not available, data from related benzothiazole compounds suggest that the substance may be harmful if swallowed, in contact with skin, or inhaled, and may cause serious eye irritation.[5][6]
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Personal Protective Equipment (PPE): Always wear safety goggles with side-shields, a lab coat, and chemical-resistant gloves (e.g., nitrile rubber).[7]
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Engineering Controls: Conduct all work in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[6][8]
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Handling: Avoid creating dust.[8] Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[5]
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Storage: Store the compound in a tightly closed container in a cool, dry place, protected from light.[1]
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Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
Conclusion
This guide provides a comprehensive framework for understanding and determining the solubility of 2(3H)-Benzothiazolone, 4-chloro-3-ethyl- in DMSO and methanol. By combining theoretical predictions with robust, step-by-step experimental protocols, researchers are equipped to generate the high-quality, reliable solubility data essential for advancing their research and development objectives. Adherence to the detailed methodologies and safety precautions outlined herein will ensure the generation of accurate data in a safe and reproducible manner.
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ChemicalCell. (n.d.). 4-Chloro-2(3H)-Benzothiazolone | 39205-62-4. Retrieved from [Link]
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